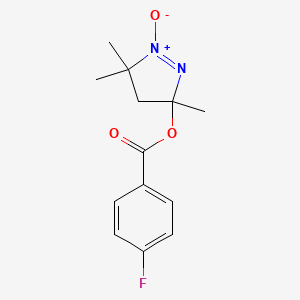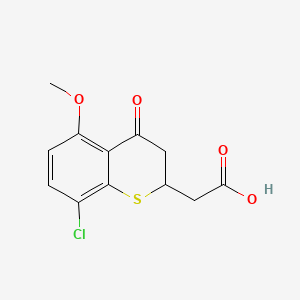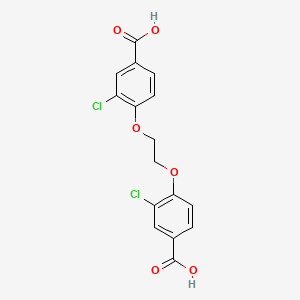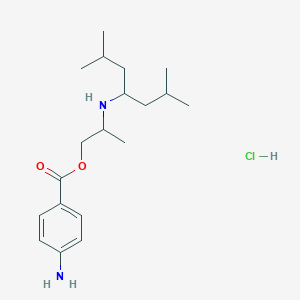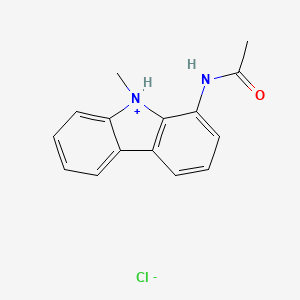
Osmium ammine-B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Osmium ammine-B is a polyamminic electron-dense compound primarily used for the specific detection of DNA in electron microscopy. It is a Schiff-type reagent that binds to free aldehyde groups on DNA, allowing for high-resolution imaging in cytochemical studies .
Méthodes De Préparation
The synthesis of osmium ammine-B involves a simpler and more reproducible method compared to its predecessor, osmium ammine. The preparation technique includes the following steps :
Acid Hydrolysis: This step involves the removal of purine bases from deoxyribose, creating free aldehyde groups.
Binding with Schiff Reagent: The free aldehyde groups react with the Schiff reagent, resulting in specifically stained DNA.
Stabilization: The reagent is stabilized to ensure it remains effective for over a year and dissolves completely in water.
Industrial production methods focus on ensuring the reagent’s stability and reproducibility, avoiding the need for reoptimization of staining conditions for each batch .
Analyse Des Réactions Chimiques
Osmium ammine-B undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various osmium oxides.
Reduction: It can be reduced under specific conditions to form lower oxidation state compounds.
Substitution: The compound can undergo substitution reactions where ligands are replaced by other groups.
Common reagents used in these reactions include acids for hydrolysis and Schiff reagents for binding . The major products formed from these reactions are electron-dense complexes that are useful in electron microscopy .
Applications De Recherche Scientifique
Osmium ammine-B has a wide range of applications in scientific research, including :
Chemistry: Used for specific DNA staining in electron microscopy, allowing for high-resolution imaging of DNA structures.
Biology: Facilitates the study of DNA within cells, aiding in the understanding of cellular processes and structures.
Medicine: Used in cytochemical studies to detect DNA in various medical research applications.
Industry: Employed in the production of high-resolution imaging reagents for electron microscopy.
Mécanisme D'action
The mechanism of action of osmium ammine-B involves its binding to free aldehyde groups on DNA. This binding occurs through a Feulgen-type reaction, where acid hydrolysis removes purine bases from deoxyribose, creating aldehyde groups that react with the Schiff reagent . This reaction results in the specific staining of DNA, allowing for high-resolution imaging in electron microscopy .
Comparaison Avec Des Composés Similaires
Osmium ammine-B is unique compared to other similar compounds due to its stability and reproducibility. Similar compounds include :
Osmium ammine: The predecessor of this compound, which had a higher failure rate in preparation.
Ruthenium ammine: Another Schiff-type reagent used for DNA staining but with different stability and reactivity properties.
Platinum ammine: Used in similar applications but with different chemical properties and reactivity.
This compound stands out due to its longer shelf life, complete solubility in water, and consistent performance in DNA staining .
Propriétés
Formule moléculaire |
H18N6Os |
|---|---|
Poids moléculaire |
292.4 g/mol |
Nom IUPAC |
azane;osmium |
InChI |
InChI=1S/6H3N.Os/h6*1H3; |
Clé InChI |
DPKNPBGBOVYSDV-UHFFFAOYSA-N |
SMILES canonique |
N.N.N.N.N.N.[Os] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


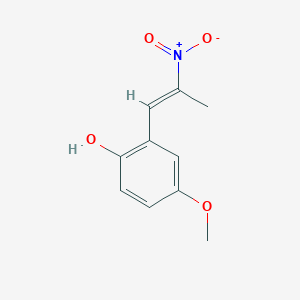
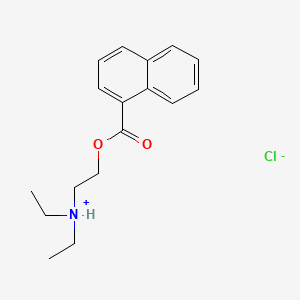
![N-[2-[(2,4-Dinitrophenyl)azo]-5-[(2-hydroxy-3-methoxypropyl)amino]-4-methoxyphenyl]acetamide](/img/structure/B13767059.png)



